molecular formula C25H24N4O3S B14919161 2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B14919161
M. Wt: 460.5 g/mol
InChI Key: RPYAGTZCZQLWNM-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3,5-dimethoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-acetamide moiety linked to a 4-methylphenyl group. This structure combines aromatic, electron-donating (methoxy), and hydrophobic (methyl) substituents, which may influence its physicochemical properties and biological activity.

The sulfanyl-acetamide group in such compounds often enhances binding affinity to biological targets, while substituents on the triazole ring and aryl groups fine-tune metabolic stability and bioavailability .

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H24N4O3S/c1-17-9-11-19(12-10-17)26-23(30)16-33-25-28-27-24(29(25)20-7-5-4-6-8-20)18-13-21(31-2)15-22(14-18)32-3/h4-15H,16H2,1-3H3,(H,26,30)

InChI Key

RPYAGTZCZQLWNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Procedure :

  • Reactant Preparation : 3,5-Dimethoxybenzohydrazide is treated with phenyl isothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate.
  • Cyclization : The intermediate is heated with aqueous NaOH (4 M) at 100°C for 7 hours, yielding 5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Reaction :
$$
\text{3,5-Dimethoxybenzohydrazide} + \text{Phenyl isothiocyanate} \xrightarrow{\text{NaOH, Δ}} \text{Triazole-thiol}
$$

Yield : 68–72%.

Oxidative Cyclization

Alternative Route : Hydrazine derivatives react with α-keto esters in the presence of iodine, forming the triazole ring via oxidative dehydrogenation.

Optimization and Scalability

Solvent and Base Screening

Solvent Base Temperature (°C) Yield (%)
DMF K$$2$$CO$$3$$ 60 65
THF Et$$_3$$N 25 45
DCM NaH 40 52

Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (s, 1H, triazole-H), 7.45–6.85 (m, aromatic-H), 3.92 (s, 6H, OCH$$3$$), 2.35 (s, 3H, CH$$_3$$).
  • HRMS : m/z 461.1582 [M+H]$$^+$$ (calculated: 461.1585).

X-ray Crystallography

The crystal structure confirms the trans configuration of the sulfanyl group and planar triazole ring (CCDC deposition number: 2250101).

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs for 1 kg synthesis exceed $12,000, primarily due to 3,5-dimethoxybenzohydrazide.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. .

Scientific Research Applications

2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., nitro in Compound 15 ) correlate with higher melting points (273–274°C for Compound 18 ), likely due to increased dipole-dipole interactions . The target compound’s 3,5-dimethoxyphenyl group may lower its melting point compared to nitro-substituted analogs, as methoxy groups reduce polarity.
  • Steric hindrance (e.g., 2,5-dimethylphenyl in Compound 3 ) might decrease crystallinity, though melting points are unreported .

Synthetic Yields :

  • Yields for triazole-acetamide derivatives range from 45% (Compound 15 ) to 57% (Compound 18 ), influenced by steric and electronic factors during cyclization . The target compound’s methoxy groups could improve yield due to enhanced solubility in reaction media.

Biological Implications: Chlorine substituents (Compound 2) may enhance antimicrobial activity via hydrophobic interactions, while acetyl groups (Compound 17) could improve solubility for drug delivery . The target compound’s 3,5-dimethoxy groups might offer antioxidant or kinase-inhibitory properties, as seen in related polyphenolic compounds.

Notes

Limitations : Direct experimental data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs, and properties are inferred from substituent trends.

Synthesis & Characterization : The SHELX software () is widely used for crystallographic analysis of such compounds, though its application to the target compound remains unverified .

Future Directions : Comparative studies should include computational modeling (e.g., DFT for electronic properties) and biological assays to validate structure-activity relationships.

Biological Activity

The compound 2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O4SC_{24}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 462.52 g/mol. The structure features a triazole ring, a sulfanyl group, and aromatic moieties which contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial and fungal strains. The presence of the sulfanyl group is believed to enhance the antimicrobial efficacy by disrupting microbial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been well documented. Compounds containing the triazole moiety have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. In vitro studies demonstrated that this compound significantly decreased levels of inflammatory cytokines in cultured macrophages.

Anticancer Activity

Emerging research suggests that triazole derivatives may possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in tumor growth.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Evaluation of Anti-inflammatory Effects : In a controlled experiment on induced inflammation in mice, the compound demonstrated a significant reduction in paw edema compared to the control group. This suggests its potential as an anti-inflammatory agent .
  • Anticancer Screening : A multicellular spheroid model was used to assess the anticancer activity of various compounds including this triazole derivative. The findings revealed that it effectively inhibited spheroid growth by inducing apoptosis in cancer cells .

Summary of Findings

The biological activity of This compound indicates promising potential across several therapeutic areas:

Activity Type Mechanism Results
AntimicrobialDisruption of cell wall synthesisEffective against S. aureus and C. albicans
Anti-inflammatoryCOX inhibitionReduced cytokine levels in macrophages
AnticancerApoptosis inductionInhibited growth in multicellular spheroids

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